N'-(4-carbamoylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
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Overview
Description
Scientific Research Applications
Antagonism of P2X7 Nucleotide Receptor
1-[N, O-Bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine (KN-62) and N-[1-[N-methyl-p-(5 isoquinolinesulfonyl)benzyl]-2-(4 phenylpiperazine)ethyl]-5-isoquinolinesulfonamide (KN-04) have been identified as potent inhibitors of the human lymphocyte P2Z receptor, which shares characteristics with the P2X7 nucleotide receptor. These compounds effectively inhibit ATP activation of cation currents and ethidium uptake in human embryonic kidney cells expressing the human P2X7R, suggesting their potential in modulating P2X7 receptor function (Humphreys et al., 1998).
Orexin Receptor Blockade
The role of orexin receptors (OX1R and OX2R) in sleep-wake modulation has been explored with selective antagonists. One such compound, 1-(2,4-dibromophenyl)-3-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea (JNJ-10397049), an OX2R antagonist, has shown a decrease in the latency for persistent sleep and increased nonrapid eye movement and rapid eye movement sleep time. These findings underscore the significance of OX2R blockade in sleep initiation and maintenance (Dugovic et al., 2009).
Anticancer Activities
Several studies have focused on the synthesis of novel compounds with potential anticancer properties. For example, the one-pot three-component synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives has shown promising antitumor activities against various human cancer cell lines. These compounds, evaluated through standard assays, displayed potent inhibitory activities comparable to established anticancer drugs (Fang et al., 2016).
Antiglioma Activity
Biaryl 1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potential antiglioma agents. Their selective activity against C6 glioma cells, while sparing normal astrocytes, indicates their potential in glioma treatment. Further studies have demonstrated their effectiveness against human gliomas and other tumor cell lines (Mohler et al., 2006).
Organic Light-Emitting Devices
In the field of organic electronics, new compounds like 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene (TECEB) have been developed as hole-transporting materials for organic light-emitting devices (OLEDs). These materials exhibit promising properties like high glass-transition temperature and efficient performance, making them suitable for high-temperature applications in OLEDs and other devices (Li et al., 2005).
Future Directions
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S2/c23-20(27)15-6-8-16(9-7-15)24-21(28)22(29)25-17-10-5-14-3-1-11-26(18(14)13-17)33(30,31)19-4-2-12-32-19/h2,4-10,12-13H,1,3,11H2,(H2,23,27)(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMFDLBOEYVLKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC=C(C=C3)C(=O)N)N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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